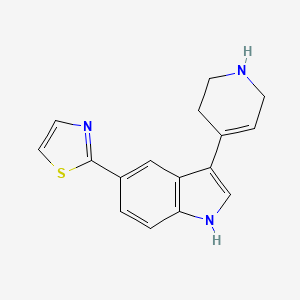
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyridine ring, a thiazole ring, and an indole moiety, which contribute to its distinctive chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or utilized in various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interaction with biological targets can be explored to design drugs with specific pharmacological effects.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-nitro-1H-indole
5-Cyano-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
Uniqueness: 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole stands out due to its combination of tetrahydropyridine, thiazole, and indole rings, which contribute to its unique chemical and biological properties
Propriétés
Numéro CAS |
144339-80-0 |
|---|---|
Formule moléculaire |
C16H15N3S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]-1,3-thiazole |
InChI |
InChI=1S/C16H15N3S/c1-2-15-13(9-12(1)16-18-7-8-20-16)14(10-19-15)11-3-5-17-6-4-11/h1-3,7-10,17,19H,4-6H2 |
Clé InChI |
VBGDVIFQUUEIBC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)C4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
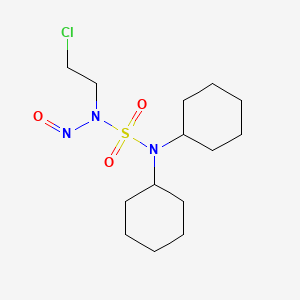

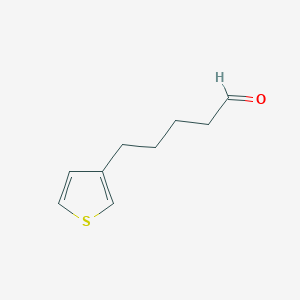
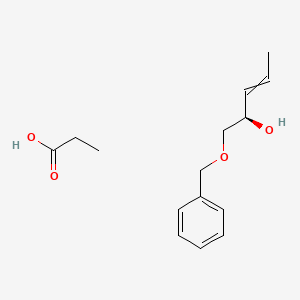
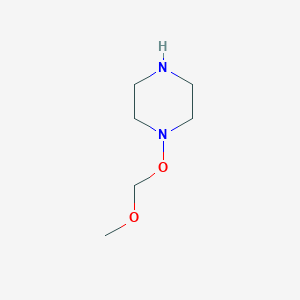
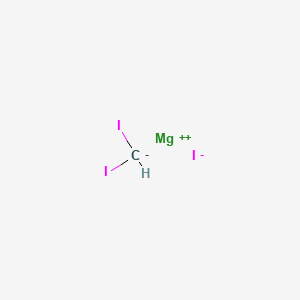
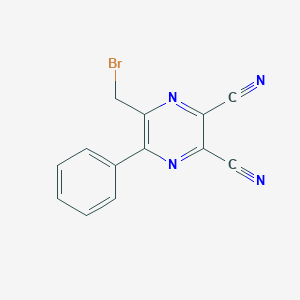
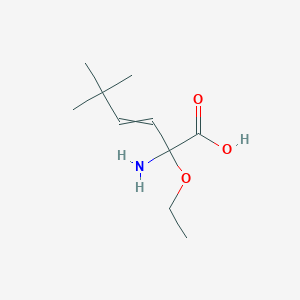
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
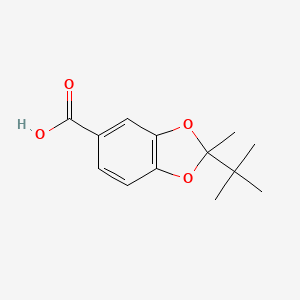
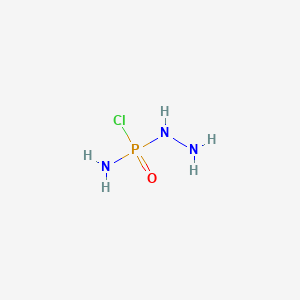
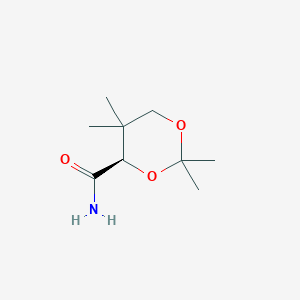
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
